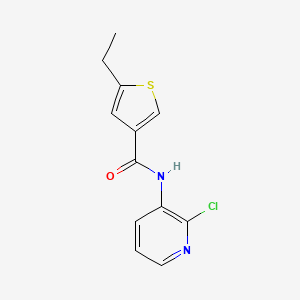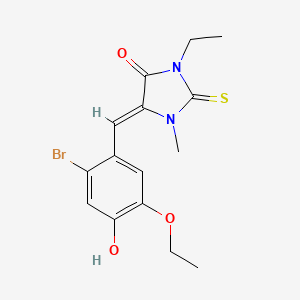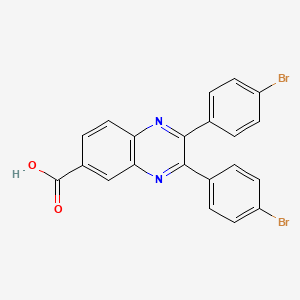
N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including the reaction of aminopyridines with carboxylic acids or their derivatives under specific conditions to form carboxamides. For instance, 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized through a multi-step process involving hydrazinolysis, cyclization, chlorination, oxidation, and amidation, showcasing the intricate steps required to synthesize such compounds (Yang Yun-shang, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide has been analyzed using techniques like X-ray diffraction. These analyses reveal detailed information about the arrangement of atoms within the molecule, bond lengths, angles, and overall geometry, contributing to understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds with structures similar to N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. These reactions include transformations in acidic media, where furan ring opening and recyclization can lead to the formation of new heterocyclic systems, indicating the compound's versatility in chemical synthesis (T. Stroganova et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of derivatives, including N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide, have been synthesized and evaluated for their biological activities. These compounds have been explored as inhibitors of CDP reductase activity and for their cytotoxicity in vitro. They have also been assessed for antineoplastic activity in vivo against certain types of leukemia, showing significant potential in prolonging the survival time of leukemia-bearing mice. This highlights their potential application in cancer research and treatment (Liu et al., 1996).
Antimicrobial and Anticancer Activities
Another study focused on a novel thiourea derivative of N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide and its metal complexes. These were characterized and assessed for their thermal and electrochemical behavior, as well as for their antioxidant and antitumor activities. The compounds exhibited promising results in anticancer activities against MCF-7 breast cancer cells, indicating their potential in developing new therapeutic agents (Yeşilkaynak et al., 2017).
CNS Activity Development
Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, structurally related to N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide, has been conducted to explore their potential as antidepressant and nootropic agents. This indicates the versatility of N-(2-chloro-3-pyridinyl)-5-ethyl-3-thiophenecarboxamide derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-9-6-8(7-17-9)12(16)15-10-4-3-5-14-11(10)13/h3-7H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIYVKDACADMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)

![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)